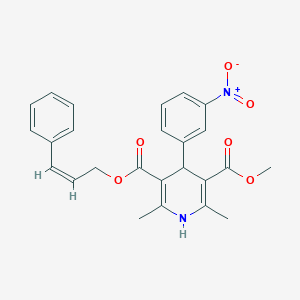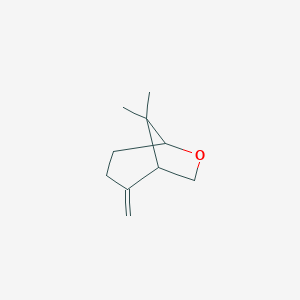
Karahana ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Karahana ether, also known as 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid ethyl ester, is a stable nitroxide radical that has been widely used in various fields of research, including chemistry, biology, and medicine. It is commonly used as a spin label for electron paramagnetic resonance (EPR) spectroscopy, which is a powerful technique for studying the structure and dynamics of biological molecules.
Mecanismo De Acción
The mechanism of action of Karahana ether is based on its ability to interact with the local environment of the spin-labeled molecule. The nitroxide radical of Karahana ether can undergo reversible oxidation and reduction, which changes its magnetic properties and produces a characteristic EPR spectrum. The EPR spectrum reflects the local environment of the spin-labeled molecule, such as its polarity, viscosity, and accessibility to solvent molecules. By analyzing the EPR spectrum, researchers can extract structural and dynamic information about the spin-labeled molecule.
Efectos Bioquímicos Y Fisiológicos
Karahana ether is a stable nitroxide radical that is relatively non-toxic and non-reactive under physiological conditions. It has been used as a spin label for studying the structure and dynamics of various biomolecules, such as proteins, nucleic acids, and membranes. In addition, Karahana ether has been used as a redox mediator in electrochemical reactions, as a catalyst in organic synthesis, and as a stabilizer for polymers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Karahana ether as a spin label for EPR spectroscopy include its stability, non-reactivity, and sensitivity to local environment. It can be easily synthesized and purified, and its EPR spectrum is well-characterized. However, there are also some limitations to using Karahana ether. For example, its size and shape can affect its interaction with the spin-labeled molecule, and its nitroxide radical can undergo oxidation and reduction by various biological and chemical agents, leading to changes in the EPR spectrum.
Direcciones Futuras
There are many future directions for research on Karahana ether. One possible direction is to develop new spin labels based on Karahana ether that have improved sensitivity and selectivity for specific biomolecules. Another direction is to use Karahana ether as a redox mediator in electrochemical biosensors for detecting various analytes, such as glucose, cholesterol, and neurotransmitters. Finally, Karahana ether can be used as a tool for studying the dynamics of biological systems, such as protein-protein interactions, membrane fusion, and enzyme catalysis.
Métodos De Síntesis
Karahana ether can be synthesized by reacting Karahana etheramethylpiperidine-1-oxyl (TEMPO) with ethyl bromoacetate in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction yields Karahana ether as a yellow solid, which can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Karahana ether has been widely used as a spin label for EPR spectroscopy, which is a powerful technique for studying the structure and dynamics of biological molecules, such as proteins, nucleic acids, and membranes. The nitroxide radical of Karahana ether interacts with the local environment of the spin-labeled molecule, producing a characteristic EPR spectrum that can be used to extract structural and dynamic information. In addition, Karahana ether has been used as a redox mediator in electrochemical reactions, as a catalyst in organic synthesis, and as a stabilizer for polymers.
Propiedades
Número CAS |
19901-96-3 |
|---|---|
Nombre del producto |
Karahana ether |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
8,8-dimethyl-2-methylidene-6-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H16O/c1-7-4-5-9-10(2,3)8(7)6-11-9/h8-9H,1,4-6H2,2-3H3 |
Clave InChI |
FCTMDYJWWVBWKQ-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(=C)C1CO2)C |
SMILES canónico |
CC1(C2CCC(=C)C1CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
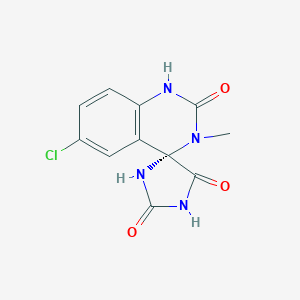
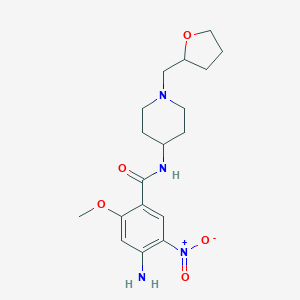
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
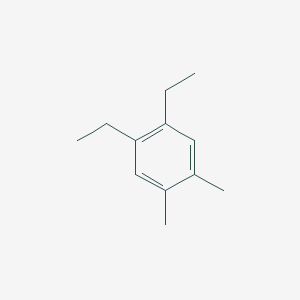
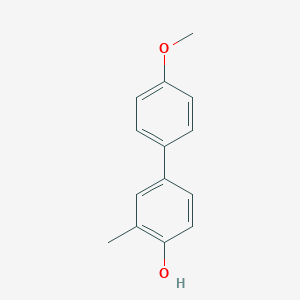
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)
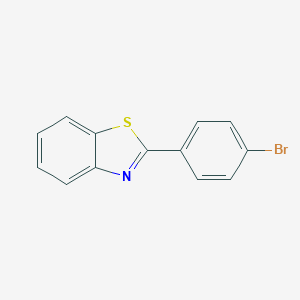

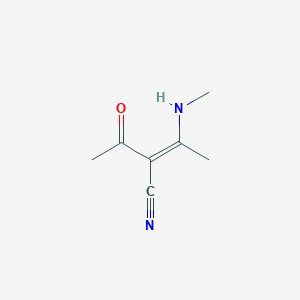

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
